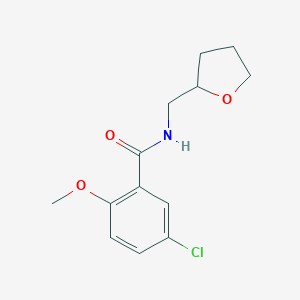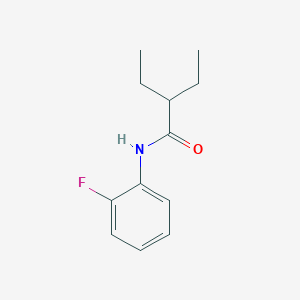
2-iodo-N-(3-methoxypropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-iodo-N-(3-methoxypropyl)benzamide is a chemical compound with the molecular formula C11H15IN2O2. It is also known as IMPB and is a derivative of benzamide. This compound has gained significant attention in scientific research due to its potential therapeutic applications. In
作用机制
The mechanism of action of 2-iodo-N-(3-methoxypropyl)benzamide involves the inhibition of COX-2 activity. COX-2 is an enzyme that is induced in response to inflammation and is responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting the activity of COX-2, 2-iodo-N-(3-methoxypropyl)benzamide reduces the production of prostaglandins, resulting in a reduction of inflammation and pain.
In cancer cells, 2-iodo-N-(3-methoxypropyl)benzamide induces apoptosis by activating the intrinsic pathway. This pathway involves the release of cytochrome c from the mitochondria, which activates caspases, leading to cell death.
Biochemical and Physiological Effects
2-iodo-N-(3-methoxypropyl)benzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of COX-2, resulting in a reduction of prostaglandin production. In addition, this compound has been shown to induce apoptosis in cancer cells, leading to cell death.
实验室实验的优点和局限性
One advantage of using 2-iodo-N-(3-methoxypropyl)benzamide in lab experiments is its high purity and yield. The synthesis method for this compound has been reported to have a high yield and purity, making it a suitable compound for research purposes.
One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can induce apoptosis in cancer cells, but it may also have toxic effects on normal cells. Therefore, it is important to use this compound with caution and to conduct further studies to determine its safety profile.
未来方向
There are several future directions for the research of 2-iodo-N-(3-methoxypropyl)benzamide. One direction is to investigate its potential as an anticancer agent in vivo. While in vitro studies have shown promising results, further studies are needed to determine its efficacy and safety in animal models.
Another future direction is to explore the potential of this compound as an anti-inflammatory and analgesic agent. Studies have shown that this compound can inhibit the activity of COX-2, but further studies are needed to determine its efficacy in animal models and its potential for clinical use.
Conclusion
In conclusion, 2-iodo-N-(3-methoxypropyl)benzamide is a chemical compound with potential therapeutic applications. Its synthesis method has a high yield and purity, making it a suitable compound for research purposes. This compound has been shown to exhibit anti-inflammatory, analgesic, and anticancer properties, and its mechanism of action involves the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. While further studies are needed to determine its safety and efficacy, 2-iodo-N-(3-methoxypropyl)benzamide holds promise as a potential therapeutic agent.
合成方法
The synthesis of 2-iodo-N-(3-methoxypropyl)benzamide involves the reaction of 2-iodobenzoic acid with 3-methoxypropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to obtain the final compound. This method has been reported to have a high yield and purity of the product.
科学研究应用
2-iodo-N-(3-methoxypropyl)benzamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and anticancer properties. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. This inhibition results in a reduction of inflammation and pain.
In addition, 2-iodo-N-(3-methoxypropyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has been tested on various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown promising results.
属性
分子式 |
C11H14INO2 |
|---|---|
分子量 |
319.14 g/mol |
IUPAC 名称 |
2-iodo-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C11H14INO2/c1-15-8-4-7-13-11(14)9-5-2-3-6-10(9)12/h2-3,5-6H,4,7-8H2,1H3,(H,13,14) |
InChI 键 |
LJFXWNUATKMCBB-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=CC=C1I |
规范 SMILES |
COCCCNC(=O)C1=CC=CC=C1I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






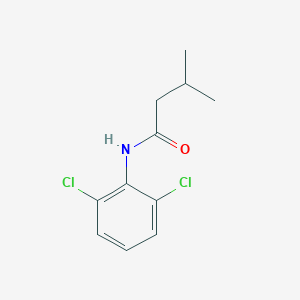
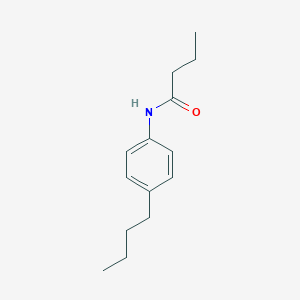


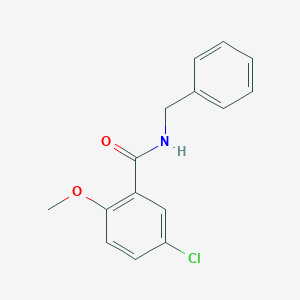



![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B291595.png)
